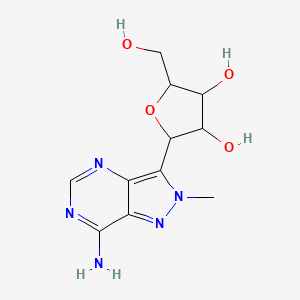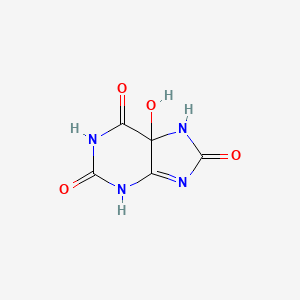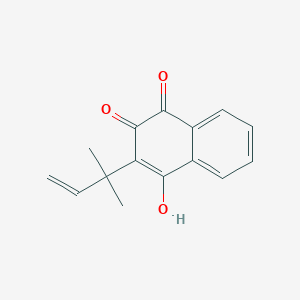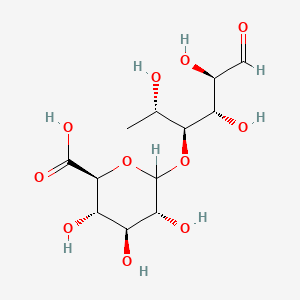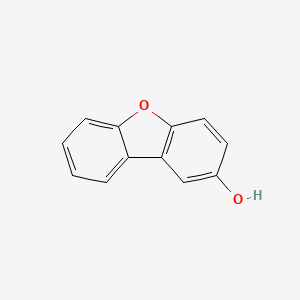
2-Hydroxydibenzofuran
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dibenzofurans, including 2-Hydroxydibenzofuran, can be achieved through several methods. A notable approach is the Pd(II)-catalyzed C-H activation/C-O cyclization reaction, directed by a proximate hydroxyl group. This method provides a new route for constructing dihydrobenzofurans, potentially applicable to natural product synthesis (Wang et al., 2010). Another synthetic route involves the alkylation of 2-methylfuran with various 2-hydroxybenzylic alcohols, leading to rearrangement into 3-R-benzo[b]furan derivatives (Gutnov et al., 1999).
Molecular Structure Analysis
The molecular structure of this compound derivatives, such as 2-(pentyloxy)dibenzo[b,d]furan, reveals that these molecules can crystallize in two-dimensional sheets. The arrangement allows for hydrophobic interactions between extended 2-pentoxy chains and π-π stacking between adjacent dibenzofuran rings, indicating a near-planar geometry with significant intermolecular interactions (Goyal et al., 2018).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions. For example, the Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions provide an efficient route to 2-arylbenzofuran-3-carboxylic acids (Xu et al., 2015). Similarly, the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution offers a novel synthesis pathway for 2-functionalized benzofurans (Gabriele et al., 2008).
Applications De Recherche Scientifique
Activité antitumorale
Les composés benzofuraniques, dont le 2-Hydroxydibenzofuran, ont montré une forte activité antitumorale {svg_1}. Ces composés pourraient être utilisés dans le développement de nouveaux traitements contre le cancer.
Propriétés antibactériennes
Les composés benzofuraniques ont démontré des propriétés antibactériennes significatives {svg_2}. Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux médicaments antibactériens.
Effets antioxydants
Les effets antioxydants des composés benzofuraniques ont été bien documentés {svg_3}. Cela indique que le this compound pourrait être utilisé dans le développement de médicaments pour lutter contre les maladies liées au stress oxydatif.
Applications antivirales
Les composés benzofuraniques ont montré de fortes activités antivirales {svg_4}. Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux médicaments antiviraux.
Traitement de l'hépatite C
Un composé benzofuranique macrocyclique récemment découvert a montré une activité antivirale contre l'hépatite C {svg_5}. Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement de l'hépatite C.
Agents anticancéreux
De nouveaux composés à structure de benzothiophène et de benzofurane ont été développés et utilisés comme agents anticancéreux {svg_6}. Cela indique que le this compound pourrait être utilisé dans le développement de nouveaux médicaments anticancéreux.
Mécanisme D'action
Target of Action
2-Hydroxydibenzofuran, also known as Dibenzo[b,d]furan-2-ol, is a compound that primarily targets the respiratory system
Mode of Action
It is known that the compound interacts with its targets in the respiratory system . The specifics of these interactions and the resulting changes are currently unknown and may be a topic of ongoing research.
Biochemical Pathways
It has been suggested that the compound may be involved in the aerobic degradation of dioxins, a group of highly toxic environmental pollutants . This degradation process involves two major catabolic routes: lateral and angular dioxygenation pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 18419 , which may influence its pharmacokinetic properties
Result of Action
It is known that the compound can cause irritation to the eyes and skin, and may have harmful effects on the respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the compound is non-combustible , which may influence its stability in certain environments.
Analyse Biochimique
Biochemical Properties
2-Hydroxydibenzofuran plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with dioxygenase enzymes, which catalyze the incorporation of oxygen into organic substrates. This interaction is essential for the biodegradation of aromatic compounds, including dibenzofurans. The compound also interacts with cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. These interactions highlight the importance of this compound in detoxification processes and environmental bioremediation .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, this compound can modulate cell signaling pathways such as the MAPK and NF-κB pathways, which are critical for cell survival and inflammation responses. These effects underscore the compound’s potential impact on cellular function and its relevance in studying cellular responses to environmental pollutants .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and regulatory proteins. These molecular interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or oxidative conditions. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for designing experiments and interpreting results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as inducing detoxification pathways. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. These dosage-dependent effects are critical for understanding the compound’s safety profile and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Additionally, this compound can be degraded by dioxygenase enzymes through the lateral dioxygenation pathway, resulting in the formation of salicylic acid and other intermediates. These metabolic pathways highlight the compound’s role in detoxification and bioremediation processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. For example, the compound can bind to albumin in the bloodstream, enhancing its solubility and transport to different tissues. Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Understanding these transport and distribution mechanisms is crucial for studying the compound’s pharmacokinetics and therapeutic potential .
Propriétés
IUPAC Name |
dibenzofuran-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIDRHWWNZRUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235338 | |
| Record name | 2-Hydroxydibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86-77-1 | |
| Record name | 2-Dibenzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxydibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxydibenzofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxydibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DIBENZOFURANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36LCB7L6S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Hydroxydibenzofuran?
A1: The molecular formula of this compound is C12H8O2, and its molecular weight is 184.19 g/mol.
Q2: What are the common synthetic routes to obtain this compound?
A2: Several synthetic approaches have been reported, including:
- Photocyclization of phenylbenzoquinone: This method utilizes light to induce cyclization, leading to the formation of this compound. This process involves a triplet state intermediate and subsequent reactions influenced by the solvent environment. [, ]
- Acid-catalyzed reactions: Researchers have demonstrated the synthesis of this compound and its derivatives through acid-catalyzed reactions involving quinones and phenols. These reactions proceed via quinone hemiacetal intermediates. []
- Two-step synthesis from 2,2′-Dihydroxy-3,3′,5,5′-tetra-tert-butylbiphenyl: This method offers a convenient route and involves two distinct steps for the preparation of this compound. [, ]
Q3: What spectroscopic data is available for characterizing this compound?
A3: While the provided research excerpts do not delve into specific spectroscopic details, 1H NMR and 13C NMR data are commonly used to characterize this compound and its derivatives. [, ]
Q4: How is this compound metabolized by microorganisms?
A4: Research suggests that certain fungal and bacterial species can degrade this compound. For instance, Sphingomonas sp. strain HH69 utilizes it as a sole carbon and energy source. The degradation process involves the formation of salicylic acid derivatives. [] Fungi like Trichosporon mucoides have also shown the ability to oxidize dibenzofuran, leading to the formation of hydroxylated derivatives and ring cleavage products. []
Q5: What is the role of this compound in the photochemical transformation of phenolic compounds?
A5: Studies indicate that this compound can be formed during the UVA irradiation of anthraquinone-2-sulfonate in the presence of phenol. This highlights the potential role of quinone photochemistry in the formation of secondary pollutants from phenolic compounds in the environment. []
Q6: What potential applications are being explored for this compound and its derivatives?
A6: One area of interest is the development of psoralen analogues as potential anticancer agents. Researchers have synthesized 3H-benzofuro[3,2-f]chromen-3-ones, derivatives of this compound, and evaluated their anti-proliferative activity against human cancer cell lines. [, ] Additionally, novel anilinodibenzofuranols, synthesized via iron-catalyzed aryl-aryl cross-coupling, have demonstrated promising anti-tubercular and cytotoxic activities. []
Q7: Are there any potential environmental concerns associated with this compound?
A7: While specific ecotoxicological data was not presented in the provided research, the formation of this compound as a byproduct in photochemical reactions involving phenolic compounds raises concerns about its potential presence and persistence in the environment. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1202446.png)
![1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B1202447.png)
![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)
![[18F]Fluorothymidine](/img/structure/B1202453.png)
![(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1202454.png)
![[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1202455.png)
